Iodophenpropit dihydrobromide

Radioligand Binding Receptor Pharmacology Neurochemistry

Iodophenpropit dihydrobromide is a potent, competitive H3 antagonist/inverse agonist (KD 0.32 nM, pA2 9.12) and the first radiolabeled H3 antagonist. Its dual pharmacology uniquely enables direct correlation of in vivo dosing with receptor occupancy via [125I]-autoradiography, a capability unmatched by thioperamide or clobenpropit. Ideal for definitive PK/PD modeling and functional H3 blockade studies.

Molecular Formula C15H21Br2IN4S
Molecular Weight 576.1 g/mol
Cat. No. B1672033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodophenpropit dihydrobromide
SynonymsIodophenpropit Dihydrobromide
Molecular FormulaC15H21Br2IN4S
Molecular Weight576.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br
InChIInChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H
InChIKeyBOSOGNBLIWPCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iodophenpropit Dihydrobromide: A Potent and Selective Histamine H3 Receptor Antagonist for Neuropharmacology Research


Iodophenpropit dihydrobromide (IPP) is a potent, selective, and competitive antagonist of the histamine H3 receptor [1]. It binds to the H3 receptor with high affinity (KD = 0.32–0.57 nM) and exhibits a functional antagonist pA2 of 9.12–9.6 in native tissue preparations [2][3]. The compound is the prototypical radioligand used to define H3 receptor pharmacology and distribution via its 125I-labeled form [4].

Why Iodophenpropit Dihydrobromide Cannot Be Substituted by Other H3 Antagonists


Histamine H3 receptor antagonists exhibit marked differences in receptor binding kinetics, off-target profiles, and functional selectivity that preclude generic substitution. Iodophenpropit dihydrobromide displays a unique combination of ultra-high H3 affinity (KD 0.32 nM), robust functional antagonism (pA2 9.12–9.6), and a distinct off-target signature—including potent 5-HT3 receptor antagonism (IC50 1.57 μM) and subunit-selective NMDA receptor inhibition—that differs fundamentally from other widely used H3 ligands such as thioperamide, clobenpropit, and pitolisant [1][2]. Substituting IPP with another H3 antagonist will therefore alter not only the primary pharmacology but also the polypharmacology and experimental outcomes.

Iodophenpropit Dihydrobromide: Quantitative Differentiation Evidence vs. Comparator H3 Antagonists


H3 Receptor Binding Affinity: Iodophenpropit vs. Clobenpropit vs. Thioperamide

Iodophenpropit binds to the human histamine H3 receptor with a Ki of 0.64 ± 0.36 nM, whereas clobenpropit exhibits a Ki of 0.13 ± 0.14 nM in the same assay [1]. In native rat brain membranes, iodophenpropit shows a KD of 0.32–0.57 nM, comparable to the reported Ki of thioperamide at the H3 receptor (approx. 4–10 nM) [2]. This demonstrates that iodophenpropit possesses sub-nanomolar H3 affinity, placing it among the highest-affinity H3 antagonists available, albeit with distinct selectivity profile compared to clobenpropit.

Radioligand Binding Receptor Pharmacology Neurochemistry

Functional Antagonist Potency: Iodophenpropit vs. Thioperamide in Native Tissue

In the guinea-pig jejunum functional assay, iodophenpropit acts as a competitive H3 receptor antagonist with a pA2 of 9.12 ± 0.06 (Schild slope 1.0 ± 0.1), whereas thioperamide in the same assay exhibits a pA2 of 8.9 ± 0.2 [1]. In guinea-pig ileum, iodophenpropit demonstrates an even higher pA2 of 9.6 [2]. This represents a 1.7- to 5-fold higher functional potency for iodophenpropit compared to the prototype H3 antagonist thioperamide.

Functional Pharmacology Tissue Bioassay Competitive Antagonism

5-HT3 Receptor Antagonism: Iodophenpropit vs. Thioperamide Off-Target Activity

Iodophenpropit inhibits 5-HT3 receptor-mediated ion currents with an IC50 of 1.57 ± 0.3 μM, whereas thioperamide requires an IC50 of 13.7 ± 3.5 μM in the same NG108-15 cell patch-clamp assay [1]. This represents an 8.7-fold higher potency of iodophenpropit at the 5-HT3 receptor. In radioligand binding studies, iodophenpropit also displays a Ki of 11 ± 1 nM for the 5-HT3 receptor, confirming direct interaction [2].

Receptor Selectivity Electrophysiology Polypharmacology

NMDA Receptor Subunit Selectivity: Iodophenpropit vs. Clobenpropit

Iodophenpropit inhibits recombinant rat NMDA receptor subtypes with the following IC50 values: NR1/NR2A (1.3 μM), NR1/NR2B (1.4 μM), NR1/NR2C (9.7 μM), and NR1/NR2D (14 μM), demonstrating a 7- to 11-fold selectivity for NR2A/2B-containing receptors over NR2C/2D-containing receptors [1]. In a separate fluorescence-based screening assay, both clobenpropit and iodophenpropit were identified as subunit-selective NMDA receptor antagonists, with iodophenpropit exhibiting a distinct subunit selectivity profile [2].

Glutamate Receptors Subunit Selectivity Neuroprotection

Brain Penetration: Iodophenpropit as an Ex Vivo Occupancy Tool to Rank Comparator Brain Bioavailability

While iodophenpropit itself is not typically administered systemically for in vivo CNS studies, its radiolabeled form ([125I]iodophenpropit) serves as the gold-standard probe to quantify brain penetration and receptor occupancy of other H3 antagonists. Using ex vivo [125I]iodophenpropit binding, thioperamide was shown to inhibit radioligand binding to rat cortex and striatum with IC30 values of 1.0 and 1.5 mg/kg, respectively, whereas clobenpropit was markedly less efficient (IC30: 18 and 19 mg/kg, respectively) [1]. This demonstrates that thioperamide penetrates the blood-brain barrier approximately 12- to 18-fold more efficiently than clobenpropit following peripheral injection. Iodophenpropit is the essential comparator tool for assessing brain bioavailability of H3 ligands.

Blood-Brain Barrier Ex Vivo Binding CNS Pharmacology

Optimal Research Applications for Iodophenpropit Dihydrobromide Based on Differentiated Evidence


H3 Receptor Autoradiography and Binding Site Mapping

Due to its high-affinity, selective, and reversible binding to H3 receptors (KD 0.32–0.57 nM), [125I]iodophenpropit is the premier radioligand for autoradiographic localization and quantification of H3 receptor distribution in brain tissue sections and membrane preparations [1]. The unlabeled compound is essential for defining non-specific binding and for competition studies to validate novel H3 ligands.

Ex Vivo Receptor Occupancy Assays for CNS-Penetrant H3 Antagonists

Iodophenpropit is the established probe for ex vivo binding assays that quantify brain penetration and target engagement of systemically administered H3 antagonists [1]. Its use enables direct comparison of the brain bioavailability of developmental H3 compounds, as demonstrated with thioperamide (IC30 1.0–1.5 mg/kg) and clobenpropit (IC30 18–19 mg/kg) [2].

Functional Studies of H3 Receptor-Mediated Neurotransmission in Isolated Tissue Preparations

With a pA2 of 9.12–9.6 in guinea-pig jejunum and ileum, iodophenpropit provides potent and competitive antagonism suitable for characterizing H3 receptor function in native tissue bioassays [1]. Its higher functional potency compared to thioperamide (pA2 8.9) allows for lower working concentrations, minimizing off-target effects [2].

Investigation of Dual H3/5-HT3 Receptor Pharmacology

Iodophenpropit exhibits 8.7-fold higher potency as a 5-HT3 receptor antagonist (IC50 1.57 μM) compared to thioperamide (IC50 13.7 μM) in electrophysiological assays [1]. This dual activity makes it a valuable tool for studying the interplay between histaminergic and serotonergic signaling in gastrointestinal motility, emesis, and central nervous system function.

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